molecular formula C7H4ClN3O2 B13543983 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid

Cat. No.: B13543983
M. Wt: 197.58 g/mol
InChI Key: SHDFCVPKNYRBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a carboxylic acid group at the 7th position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to the formation of new compounds.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups replacing the chlorine atom or modifying the carboxylic acid group.

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-6-9-3-10-11(5)6/h1-3H,(H,12,13)

InChI Key

SHDFCVPKNYRBTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.